Cas no 6946-07-2 (2-amino-1-phenylpentan-1-one hydrochloride)

2-Amino-1-phenylpentan-1-one hydrochloride is a synthetic organic compound belonging to the class of substituted cathinones. Its hydrochloride salt form enhances stability and solubility, making it suitable for research applications. The compound features a phenyl ring attached to a pentanone backbone, with an amino group at the β-position, which influences its reactivity and potential interactions. This structural configuration is of interest in pharmacological and chemical studies, particularly in exploring structure-activity relationships. The hydrochloride salt ensures consistent purity and handling properties, facilitating precise experimental use. Researchers value this compound for its well-defined chemical characteristics and utility in specialized synthetic pathways.
2-amino-1-phenylpentan-1-one hydrochloride structure
6946-07-2 structure
Product Name:2-amino-1-phenylpentan-1-one hydrochloride
CAS No:6946-07-2
MF:C11H16ClNO
MW:213.703842163086
CID:527427
PubChem ID:54603733
Update Time:2025-05-20

2-amino-1-phenylpentan-1-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-Pentanone,2-amino-1-phenyl-, hydrochloride (1:1)
    • 2-amino-1-phenylpentan-1-one hydrochloride
    • CHEMBL1997254
    • 2-amino-1-phenylpentan-1-one;hydrochloride
    • EN300-117152
    • AKOS026019253
    • Z1507357367
    • 2-Amino-1-phenylpentan-1-one--hydrogen chloride (1/1)
    • NSC53146
    • DTXSID00713724
    • NSC-53146
    • 6946-07-2
    • Inchi: 1S/C11H15NO.ClH/c1-2-6-10(12)11(13)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,12H2,1H3;1H
    • InChI Key: DIALNHDLZNSQHS-UHFFFAOYSA-N
    • SMILES: Cl.O=C(C1C=CC=CC=1)C(CCC)N

Computed Properties

  • Exact Mass: 177.11545
  • Monoisotopic Mass: 213.092
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 162
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1A^2

Experimental Properties

  • Density: 1.015
  • Boiling Point: 287.8°Cat760mmHg
  • Flash Point: 127.9°C
  • Refractive Index: 1.527
  • PSA: 43.09
  • LogP: 3.49900

2-amino-1-phenylpentan-1-one hydrochloride Pricemore >>

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Additional information on 2-amino-1-phenylpentan-1-one hydrochloride

2-Amino-1-phenylpentan-1-one Hydrochloride (CAS No. 6946-07-2): A Comprehensive Overview

2-Amino-1-phenylpentan-1-one hydrochloride, also known by its CAS registry number 6946-07-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a hydrochloride salt of 2-amino-1-phenylpentan-1-one, which is characterized by its unique structure and potential applications in drug development and chemical synthesis.

The molecular structure of 2-amino-1-phenylpentan-1-one hydrochloride consists of a phenyl group attached to a pentanone backbone, with an amino group located at the second carbon atom and a hydroxyl group at the first carbon atom, forming a ketone functional group. The presence of these functional groups makes this compound highly versatile in terms of reactivity and potential for further chemical modification.

Recent studies have highlighted the importance of 2-amino derivatives in medicinal chemistry, particularly in the design of bioactive molecules with potential therapeutic applications. For instance, researchers have explored the role of amino ketones in modulating enzyme activity and cellular signaling pathways, suggesting that compounds like 2-amino-1-phenylpentan-1-one hydrochloride could serve as valuable leads for drug discovery.

In terms of synthesis, 2-amino derivatives can be prepared through various methods, including nucleophilic substitution, condensation reactions, or enzymatic catalysis. The synthesis of 2-amino-1-phenylpentan-1-one hydrochloride involves the conversion of an aldehyde or ketone precursor into an imine intermediate, followed by reduction to yield the amino ketone product. The use of green chemistry principles in these syntheses has become increasingly popular, with researchers focusing on minimizing waste and improving reaction efficiency.

The biological activity of amino ketones has been extensively studied, particularly their ability to act as substrates for enzymes such as aldolases or to serve as inhibitors of key metabolic pathways. For example, recent findings indicate that certain amino ketones exhibit anti-inflammatory properties by modulating cytokine production or inhibiting NF-kB signaling pathways.

In addition to its biological significance, 2-amino derivatives are also valuable in organic synthesis as building blocks for more complex molecules. For instance, the amino group can act as a nucleophile in coupling reactions, while the ketone group can participate in enolate formation or Michael addition reactions.

From an industrial perspective, compounds like 2-amino derivatives are often used as intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to their versatility and reactivity.

In conclusion, 2-amino derivatives, including 2-amino-1-pentanone hydrochloride (CAS No. 6946) represent a class of compounds with diverse applications and significant potential for further research and development.

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